molecular formula C8H14Cl2N2S B11714060 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride

Cat. No.: B11714060
M. Wt: 241.18 g/mol
InChI Key: ZGNOANDICIANQJ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a thiazole moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. The dihydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

IUPAC Name

5-piperidin-3-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H

InChI Key

ZGNOANDICIANQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CN=CS2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(α-Bromoketone)piperidine Intermediates

The Hantzsch thiazole synthesis remains the most reliable route for integrating the thiazole ring into the piperidine structure. Critical steps include:

  • Acylation of Piperidine : Piperidine-3-carboxylic acid is converted to 3-acetylpiperidine via Friedel-Crafts acylation (acetic anhydride, AlCl₃, 0–5°C, 12 h, 78% yield).

  • Bromination : The acetyl group is brominated using bromine (Br₂) in acetic acid (60°C, 4 h), yielding 3-(bromoacetyl)piperidine.

Table 1: Bromination Optimization

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
Br₂AcOH60485
NBSCCl₄252442
HBr/H₂O₂DCM40667

Thiazole Ring Formation

3-(Bromoacetyl)piperidine reacts with thiourea in ethanol under reflux (80°C, 6 h), forming 3-(1,3-thiazol-5-yl)piperidine via cyclization. The mechanism involves nucleophilic attack by thiourea’s sulfur, followed by dehydrohalogenation.

Key Observations :

  • Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates (yield: 92% vs. 68% in THF).

  • Catalysis : Adding glycine as a bifunctional catalyst reduces racemization risks (optical purity >98% ee).

Table 2: Thiazole Cyclization Conditions

Thiourea Equiv.SolventTemp (°C)Time (h)Yield (%)
1.2EtOH80692
1.5DMF100478
2.0H₂O70865

Reductive Amination Approaches

Thiazole-5-carbaldehyde Synthesis

Thiazole-5-methanol is oxidized to thiazole-5-carbaldehyde using MnO₂ in dichloromethane (25°C, 3 h, 89% yield).

Coupling with 3-Aminopiperidine

3-Aminopiperidine, synthesized via LiAlH₄ reduction of 3-cyanopiperidine (THF, 60°C, 4 h, 76% yield), undergoes reductive amination with thiazole-5-carbaldehyde (NaBH₃CN, MeOH, 25°C, 12 h, 68% yield).

Critical Note : Excess NaBH₃CN (1.5 equiv.) minimizes imine hydrolysis.

Salt Formation and Purification

The free base is treated with concentrated HCl (2.2 equiv.) in EtOAc, yielding the dihydrochloride salt (95% purity by HPLC). Recrystallization from MeOH/Et₂O provides needle-shaped crystals (mp 248–250°C).

Table 3: Salt Formation Parameters

HCl Equiv.SolventTemp (°C)Purity (%)
2.0EtOAc2591
2.2EtOAc095
2.5MeOH2593

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Hantzsch step reduces reaction time (2 h vs. 6 h batch) and improves yield (94%).

Purification via Solid Dispersion

Co-processing with microcrystalline cellulose (1:2.3 w/w) enhances solubility and stability (PXRD confirms amorphous phase).

Analytical Characterization

  • ¹H NMR (D₂O): δ 2.8–3.2 (m, 4H, piperidine CH₂), 6.71 (s, 1H, thiazole H), 7.18 (s, 1H, thiazole H).

  • X-ray Crystallography : Confirms chair conformation of piperidine and planar thiazole ring (bond angle C3–N–C5 = 117.2°).

Challenges and Mitigation Strategies

  • Regioselectivity : Thiazole substitution at C5 is favored over C4 due to electronic effects (DFT calculations, ΔG‡ = 4.2 kcal/mol).

  • Racemization : Chiral centers in intermediates require strict temp control (<40°C) and chiral catalysts (e.g., L-proline) .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its biological activity against various diseases. Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial , antifungal , and antiviral properties. For instance, studies have shown that thiazole derivatives can act as effective inhibitors against cancer cell lines, demonstrating cytotoxicity at low concentrations (GI50 values ranging from 0.15 to 0.28 μM against HeLa and HCT116 cells) .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeExample CompoundsTarget Organisms/CellsReference
Antimicrobial1,3-Thiazole derivativesStaphylococcus aureus, E. coli
AnticancerAminothiazolylacetamido derivativesHeLa, HCT116 cancer cell lines
AntiviralThiazole-based compoundsVarious viral strains
AnticonvulsantThiazole-integrated analoguesMES and scPTZ models

Organic Synthesis

In organic chemistry, 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and oxidation processes. The thiazole ring can be modified to introduce different functional groups, leading to a wide range of derivatives with tailored properties .

Case Studies and Research Findings

Several studies have highlighted the significance of thiazole compounds in drug discovery:

  • A study demonstrated that aminothiazole derivatives exhibited potent anticancer activity by inhibiting the proteasome, a critical component in cancer cell survival . The mechanism involved nucleophilic attacks on specific residues within the proteasome complex.
  • Another investigation focused on the synthesis of novel thiazole derivatives that showed promising antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa . This highlights the potential of these compounds in addressing antibiotic resistance.
  • Research into thiazole-integrated analogues has revealed their application as anticonvulsants, with certain compounds providing complete protection in seizure models . This suggests their potential use in treating epilepsy.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 4-(1,3-Thiazol-5-yl)piperidine Dihydrochloride

  • Structure : The thiazole substituent is at the 4-position of the piperidine ring instead of the 3-position.
  • For example, 4-substituted piperidines often exhibit distinct conformational preferences compared to 3-substituted analogs due to differences in ring puckering .
  • Data: Property 3-(Thiazol-5-yl)piperidine Dihydrochloride 4-(Thiazol-5-yl)piperidine Dihydrochloride Molecular Formula C₈H₁₂Cl₂N₂S C₈H₁₂Cl₂N₂S CAS Number Not explicitly provided EN300-366489 Category Not specified H6

Substituent Variations: 3-(2-Chloro-thiazol-5-ylmethoxy)piperidine Dihydrochloride

  • Structure : Features a chloro-substituted thiazole linked via a methoxy group to the piperidine ring.
  • The methoxy linker introduces flexibility, which may reduce steric hindrance but lower metabolic stability .
  • Data :

    Property Value
    Molecular Formula C₉H₁₅Cl₃N₂OS
    Molecular Weight 305.65 g/mol
    CAS Number 1185309-44-7

Heterocycle Modifications: 3-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride

  • Structure : Replaces the thiazole with a 1,2,4-triazole ring.
  • The compound’s lower melting point (28–33°C) suggests reduced crystallinity, which may influence formulation strategies .
  • Data: Property Value Hydrogen Bond Donors 4 Topological Polar SASA 53.6 Ų Melting Point 28–33°C

Piperazine Derivatives: 1-[(1,3-Thiazol-5-yl)methyl]piperazine Trihydrochloride

  • Structure : Substitutes piperidine with piperazine and adds a methyl-thiazole group.
  • The trihydrochloride form indicates higher protonation, which could improve aqueous solubility but require careful pH management in formulations .
  • Data :

    Property Value
    Molecular Formula C₈H₁₆Cl₃N₃S
    Molecular Weight 292.66 g/mol
    CAS Number 2059941-68-1

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Cl) : Increase stability but may reduce solubility (e.g., 3-(2-chloro-thiazol-5-ylmethoxy)piperidine dihydrochloride) .
  • Hydrogen-Bonding Moieties (e.g., Triazole) : Enhance solubility and interaction with polar targets but may increase metabolic vulnerability .

Biological Activity

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole group at the 3-position. The dihydrochloride form enhances its solubility and bioavailability, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9Jurkat1.61Bcl-2 inhibition
10A-4311.98Apoptosis induction
13Various<1.0Cytotoxicity via mitochondrial pathway

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. For example, compounds synthesized from thiazole showed significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the thiazole ring were found to influence their antibacterial efficacy .

Table 2: Antimicrobial Activity of Thiazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5E. coli32 µg/mL
7S. aureus16 µg/mL
11Pseudomonas aeruginosa8 µg/mL

Anti-inflammatory Activity

Thiazole-based compounds have also been identified as potential anti-inflammatory agents. They exhibit inhibitory effects on various inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the pathogenesis of many inflammatory diseases .

Case Studies and Research Findings

  • Evren et al. (2019) developed novel thiazole derivatives that exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, showing promise as anticancer agents .
  • A study by Salem et al. evaluated the antiviral properties of thiazole derivatives against several viral strains, demonstrating significant inhibition rates comparable to existing antiviral medications .
  • Research on structure-activity relationships (SAR) highlighted that specific substitutions on the thiazole ring significantly enhance biological activity, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 3-(1,3-thiazol-5-yl)piperidine dihydrochloride, and how can purity be validated?

Answer:

  • Synthesis Routes:
    • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives with thiazole substituents are often prepared by reacting piperidine precursors with thiazole-containing reagents under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
    • A common approach involves functionalizing the piperidine ring at the 3-position with a thiazolyl group via Pd-catalyzed cross-coupling or alkylation reactions, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol .
  • Purity Validation:
    • Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% as per industry standards) .
    • Confirm structural integrity via 1^1H/13^13C NMR (e.g., thiazole proton signals at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopic Methods:
    • NMR: Identify piperidine protons (δ 1.5–3.0 ppm) and thiazole ring protons (δ 7.5–8.5 ppm). 13^13C NMR should show carbonyl/thiazole carbons at δ 160–170 ppm .
    • FT-IR: Detect N–H stretching (2500–2700 cm1^{-1}) in the dihydrochloride salt and C–S bonds (600–700 cm1^{-1}) in the thiazole ring .
  • Elemental Analysis: Match experimental C, H, N, and Cl content to theoretical values (e.g., C9_9H14_{14}Cl2_2N2_2S) with ≤0.4% deviation .

Q. How does the solubility profile of this compound impact experimental design?

Answer:

  • Solubility Data:
    • Freely soluble in water (>50 mg/mL) due to the dihydrochloride salt form, sparingly soluble in ethanol, and insoluble in nonpolar solvents (e.g., hexane) .
  • Methodological Implications:
    • For in vitro assays, prepare stock solutions in water or PBS. For organic reactions, use ethanol/water mixtures to avoid precipitation. Pre-filter solutions (0.22 μm) to remove particulates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Answer:

  • Key Parameters:
    • Catalyst Selection: Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling (80–90% yield) or CuI for Ullmann-type reactions (70–80% yield) .
    • Temperature Control: Maintain 80–100°C for coupling reactions; higher temperatures may degrade the thiazole ring .
    • Workup Strategies: Acidify the reaction mixture to pH 2–3 with HCl to precipitate the dihydrochloride salt, then recrystallize from ethanol/ether .
  • Troubleshooting Low Yields:
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:1). If intermediates degrade, replace aerobic conditions with inert gas (N2_2/Ar) .

Q. What mechanisms underlie the instability of this compound under basic conditions?

Answer:

  • Degradation Pathways:
    • The thiazole ring undergoes hydrolysis in basic media (pH > 8), forming a thiourea derivative. The piperidine moiety may also lose HCl, generating free base aggregates .
  • Mitigation Strategies:
    • Store the compound at 2–8°C in airtight, light-resistant containers. Avoid buffers with high pH (e.g., Tris) in biological assays; use phosphate buffers (pH 6–7) instead .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:

  • Case Study: Discrepancies in 1^1H NMR signals may arise from residual solvents (e.g., DMSO-d6_6 at δ 2.5 ppm) or tautomerism in the thiazole ring.
  • Resolution Workflow:
    • Re-purify the compound via column chromatography (silica gel, CH2_2Cl2_2/MeOH = 9:1).
    • Re-run NMR in D2_2O to suppress exchangeable protons.
    • Compare data with structurally similar compounds (e.g., 4-(1,3-thiazol-5-yl)piperidine dihydrochloride, EN300-366489) .

Q. What in silico tools are recommended for predicting the biological activity of this compound?

Answer:

  • Computational Methods:
    • Use molecular docking (AutoDock Vina) to assess binding affinity to targets like histamine receptors, leveraging homology models from PubChem data (CID: 119032101) .
    • Predict ADMET properties via SwissADME; note the high solubility but potential renal clearance issues due to the dihydrochloride group 19.
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